

# Med27 Protein: A Technical Guide to Structure, Domains, and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Med 27

Cat. No.: B024687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a multiprotein assembly that plays a crucial role in the regulation of RNA polymerase II transcription.[1][2][3] The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcription machinery, thereby integrating regulatory signals to control gene expression.[1][2][3] Med27, a subunit of the "upper tail" module of the Mediator complex, is essential for the stability and integrity of the complex and has been implicated in critical developmental processes, particularly in the nervous system.[4][5] Dysregulation of Med27 function is associated with severe neurodevelopmental disorders, making it a protein of significant interest for both basic research and therapeutic development.[6][7] This technical guide provides an in-depth overview of the structure, domains, and function of Med27, along with detailed experimental protocols relevant to its study.

## Med27 Protein Structure and Domains

The human Med27 protein consists of 311 amino acids with a molecular mass of approximately 35.4 kDa.[8] Structural studies, including cryo-electron microscopy of the mammalian Mediator complex, have revealed that Med27 is composed of two principal domains: an N-terminal helical domain and a C-terminal globular domain.[5][6]

**N-Terminal Domain:** The N-terminal region of Med27 forms a heterodimeric helical bundle with Mediator subunit 29 (MED29).[5][6] This interaction is crucial for the proper assembly of the upper tail module of the Mediator complex.

**C-Terminal Domain:** The C-terminal portion of Med27 folds into a globular domain that mediates interactions with several subunits of the Mediator head module, including MED20.[4][5] This interaction is critical for bridging the tail and head modules of the Mediator complex. The majority of disease-causing missense mutations in Med27 are clustered within this C-terminal domain, highlighting its functional importance.[7] One study has suggested the presence of a C2-H2 zinc finger motif within the C-terminal domain.[7]

Based on structural and sequence analysis from UniProt and InterPro, the approximate domain boundaries are outlined below.

| Domain                     | Approximate Amino Acid Range (Human) | Interacting Partners | Key Features                                                                                                                        |
|----------------------------|--------------------------------------|----------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| N-Terminal Helical Domain  | 1-150                                | MED29                | Forms a heterodimeric helical bundle.[5][6]                                                                                         |
| C-Terminal Globular Domain | 151-311                              | MED17, MED18, MED20  | Interacts with the head module of the Mediator complex.[4][5][7] Contains a high concentration of pathogenic missense mutations.[7] |

## Quantitative Data on Med27 Interactions and Stability

Quantitative analysis of protein-protein interactions is essential for understanding the assembly and function of large complexes like the Mediator. While precise dissociation constants (Kd) for Med27 interactions are not readily available in the literature, semi-quantitative and relative quantitative data have been generated through various experimental approaches.

## Co-Immunoprecipitation and Affinity Purification-Mass Spectrometry

Co-immunoprecipitation (Co-IP) followed by Western blotting and affinity purification coupled with mass spectrometry (AP-MS) have been instrumental in identifying Med27 interactors and assessing the relative strength of these interactions. Studies have shown that mutations in Med27 can significantly impact its interaction with other Mediator subunits. For instance, the p.P280L mutation has been shown to weaken the interaction between Med27 and MED20.[4]

Quantitative proteomics analyses provide a more global view of interaction changes. The table below summarizes the relative changes in interaction partners of mutant Med27 compared to wild-type (WT) Med27, as determined by AP-MS. The Log2 fold change (Log2FC) indicates the magnitude of the change in the amount of co-purified protein. A negative value suggests a weaker interaction with the mutant protein.

| Interacting Protein       | Log2 Fold Change (Mutant vs. WT Med27) | Experimental Method                     | Reference |
|---------------------------|----------------------------------------|-----------------------------------------|-----------|
| MED20                     | Decreased                              | Co-Immunoprecipitation                  | [4]       |
| Various Mediator Subunits | Varies (see original data)             | Affinity Purification-Mass Spectrometry | [4]       |

## Impact of Mutations on Protein Stability

In silico modeling has been used to predict the effect of pathogenic mutations on the stability of Med27 and its interactions. The change in Gibbs free energy ( $\Delta\Delta G$ ) upon mutation provides a quantitative measure of this effect, with positive values indicating destabilization.

| Mutation | Predicted $\Delta\Delta G$ (kcal/mol) | Predicted Effect                                                         | Reference |
|----------|---------------------------------------|--------------------------------------------------------------------------|-----------|
| V63G     | +5.0                                  | Destabilizes a helix in the N-terminal domain.                           | [9]       |
| H179P    | +18                                   | Large destabilization of a beta-sheet in the C-terminal domain.          | [9]       |
| I230R    | -                                     | Located in a loop with phosphorylated residues in the C-terminal domain. | [9]       |
| V242A    | +1.9                                  | Mostly neutral effect on a buried helix in the C-terminal domain.        | [9]       |
| P259L    | -6.9                                  | Stabilizing effect on a helix in the C-terminal domain.                  | [9]       |
| P280L    | +7.5                                  | Destabilizing effect on a beta-turn in the C-terminal domain.            | [9]       |
| I203V    | +3.7                                  | Reduced stability of the C-terminal domain.                              | [9]       |
| P174A    | +3                                    | Slightly disrupts a beta-turn in the C-terminal domain.                  | [9]       |

## Signaling and Functional Pathways

Med27, as part of the Mediator complex, is a central player in the transcriptional regulation of a vast number of genes. Its function is integral to the process of transmitting signals from transcription factors to the core RNA polymerase II machinery.



[Click to download full resolution via product page](#)

Caption: Role of Med27 within the Mediator complex in transcriptional activation.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Med27. Below are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

## Affinity Purification-Mass Spectrometry (AP-MS) of Med27-Containing Complexes

This protocol describes the isolation of Med27 and its interacting partners for identification by mass spectrometry. A common approach is the Tandem Affinity Purification (TAP) method.<sup>[10]</sup>  
<sup>[11]</sup><sup>[12]</sup>

### 1. Generation of a Tagged Med27 Cell Line:

- Clone the full-length human Med27 cDNA into a mammalian expression vector containing a tandem affinity tag (e.g., FLAG-HA, Protein A-CBP).
- Transfect the construct into the desired human cell line (e.g., HEK293T).
- Select for stable expression of the tagged Med27 protein.

## 2. Cell Lysis and Lysate Preparation:

- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
- Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

## 3. First Affinity Purification:

- Incubate the cleared lysate with the first affinity resin (e.g., anti-FLAG M2 agarose beads) with gentle rotation at 4°C.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elute the protein complexes under native conditions (e.g., by competition with FLAG peptide).

## 4. Second Affinity Purification:

- Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA agarose beads).
- Wash the beads as in the first step.
- Elute the purified protein complexes.

## 5. Mass Spectrometry Analysis:

- Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
- Excise protein bands of interest or analyze the entire eluate.
- Perform in-gel or in-solution trypsin digestion.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify proteins using a protein database search algorithm.



[Click to download full resolution via product page](#)

Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry (AP-MS).

# Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Med27

ChIP-seq is used to identify the genomic regions where Med27 (as part of the Mediator complex) binds.<sup>[13][14][15][16]</sup>

## 1. Cell Cross-linking and Harvesting:

- Grow cells to the desired confluency.
- Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
- Quench the cross-linking reaction with glycine.
- Harvest the cells and wash with ice-cold PBS.

## 2. Chromatin Preparation:

- Lyse the cells to release the nuclei.
- Isolate the nuclei and lyse them to release the chromatin.
- Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

## 3. Immunoprecipitation:

- Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared chromatin with an antibody specific for Med27 (or a tag if using a tagged protein) overnight at 4°C. A mock IP with a non-specific IgG should be performed in parallel as a negative control.
- Add Protein A/G beads to capture the antibody-chromatin complexes.

## 4. Washing and Elution:

- Wash the beads with a series of stringent wash buffers to remove non-specifically bound chromatin.

- Elute the chromatin from the beads.

#### 5. Reverse Cross-linking and DNA Purification:

- Reverse the protein-DNA cross-links by heating in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

#### 6. Library Preparation and Sequencing:

- Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation sequencing.
- Perform high-throughput sequencing.

#### 7. Data Analysis:

- Align the sequence reads to the reference genome.
- Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the Med27 IP sample compared to the input control.



[Click to download full resolution via product page](#)

Caption: Workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-seq).

## Conclusion

Med27 is a structurally and functionally critical subunit of the Mediator complex. Its well-defined domain architecture facilitates key interactions that are essential for the assembly and function of the Mediator in regulating gene transcription. The quantitative data, though in some cases semi-quantitative, clearly demonstrate the importance of these interactions and the destabilizing effects of pathogenic mutations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of Med27 in health and disease, with the ultimate goal of developing novel therapeutic strategies for Med27-related disorders.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Quantitative Interaction Proteomics of Neurodegenerative Disease Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MED27 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. genecards.org [genecards.org]
- 9. MED27 and the Mediator complex (cropped) [michelangelo.sgc.ox.ac.uk]
- 10. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mediator independently orchestrates multiple steps of preinitiation complex assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [Med27 Protein: A Technical Guide to Structure, Domains, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024687#med27-protein-structure-and-domains]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)